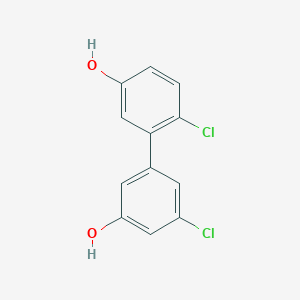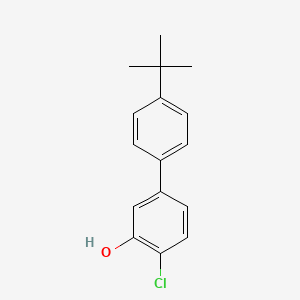
3-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% (3-Cl-5-CFPhP) is an aromatic compound that is widely used in a variety of scientific research applications. It is a colorless solid with a molecular formula of C7H5Cl2F and a molecular weight of 182.03 g/mol. 3-Cl-5-CFPhP is a highly versatile compound that has been used in a variety of different applications, including synthesis, biochemical research, and laboratory experiments.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% is related to its ability to act as an inhibitor of the enzyme cytochrome P450. Cytochrome P450 is a family of enzymes that are involved in the metabolism of a variety of different compounds, including drugs, hormones, and toxins. 3-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% has been shown to inhibit the activity of cytochrome P450, which can lead to the inhibition of the metabolism of various compounds.
Biochemical and Physiological Effects
3-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% has been studied for its biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of the enzyme cytochrome P450, which can lead to the inhibition of the metabolism of various compounds. In addition, the compound has been shown to have antioxidant activity, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
The use of 3-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% in laboratory experiments has a number of advantages. The compound is relatively inexpensive and easy to obtain, and it is highly soluble in organic solvents. In addition, the compound is stable and has a long shelf life. However, there are some limitations to the use of 3-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% in laboratory experiments. The compound can be toxic if not handled properly, and it can cause irritation to the skin and eyes.
Future Directions
The use of 3-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% in research has a number of potential future directions. The compound could be used to study the biochemical and physiological effects of various compounds, such as hormones, drugs, and toxins. In addition, the compound could be used to develop new synthetic methods for the synthesis of organic compounds. Finally, the compound could be used to study the effects of antioxidants on cell health and to develop new antioxidant therapies.
Synthesis Methods
3-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% can be synthesized by a variety of methods, including the Friedel-Crafts acylation of 4-chloro-3-fluorophenol with chloroacetyl chloride. This method involves the reaction of 4-chloro-3-fluorophenol with chloroacetyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction yields a mixture of 3-chloro-5-(3-chloro-4-fluorophenyl)phenol and 4-chloro-2-fluorophenol. The mixture can then be separated by column chromatography, and the desired product can be obtained in 95% purity.
Scientific Research Applications
3-Chloro-5-(3-chloro-4-fluorophenyl)phenol, 95% has a wide range of applications in scientific research, including the synthesis of a variety of organic compounds and the study of biochemical and physiological effects. The compound has been used in the synthesis of aryl amines, aryl sulfonamides, and other organic compounds. It has also been used in studies of the biochemical and physiological effects of various compounds, such as hormones, drugs, and toxins.
properties
IUPAC Name |
3-chloro-5-(3-chloro-4-fluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FO/c13-9-3-8(4-10(16)6-9)7-1-2-12(15)11(14)5-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRANJUEOKIAHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)O)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686025 |
Source


|
| Record name | 3',5-Dichloro-4'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-chloro-4-fluorophenyl)phenol | |
CAS RN |
1261902-45-7 |
Source


|
| Record name | 3',5-Dichloro-4'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381475.png)
![4-[Benzo(b)thiophen-2-yl]-2-chlorophenol, 95%](/img/structure/B6381491.png)
![5-[Benzo(b)thiophen-2-yl]-3-chlorophenol, 95%](/img/structure/B6381499.png)


![2-Chloro-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381512.png)
